molecular formula C13H21NO B1387113 Benzenamine, 2-[(hexyloxy)methyl]- CAS No. 80171-95-5

Benzenamine, 2-[(hexyloxy)methyl]-

Cat. No.: B1387113
CAS No.: 80171-95-5
M. Wt: 207.31 g/mol
InChI Key: WXZQNHOMQXMCSE-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(hexyloxy)methyl]- is an organic compound with the molecular formula C13H21NO. It belongs to the class of anilines, which are organic compounds containing a phenyl group attached to an amino group. This compound is characterized by the presence of a hexyloxy group attached to the phenyl ring through a methylene bridge, making it a unique derivative of aniline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[(hexyloxy)methyl]- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloromethylphenol with hexanol, followed by the reduction of the resulting nitro compound to the corresponding aniline derivative. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 2-[(hexyloxy)methyl]- may involve the catalytic hydrogenation of the nitro compound using a palladium catalyst. This method offers higher yields and is more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[(hexyloxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenamine, 2-[(hexyloxy)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(hexyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions at the aromatic ring, leading to the formation of various biologically active derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-[(hexyloxy)methyl]- is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

2-(hexoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14/h5-6,8-9H,2-4,7,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQNHOMQXMCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651885
Record name 2-[(Hexyloxy)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80171-95-5
Record name 2-[(Hexyloxy)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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